3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-ethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds, palladium catalysts, and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts like palladium .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-CHLORO-4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)PROPANAMIDE
- 3-(2-CHLORO-3-METHOXYPHENYL)-N-(3-METHOXYPHENYL)PROPANAMIDE
Uniqueness
3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-ETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazolo[1,5-a]pyrimidine core and the presence of both chloro and methoxy substituents contribute to its unique properties compared to similar compounds .
Properties
Molecular Formula |
C23H21ClN4O5 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-(2-ethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H21ClN4O5/c1-3-33-19-7-5-4-6-14(19)18-11-17(23(30)31)27-21-15(12-25-28(18)21)22(29)26-13-8-9-20(32-2)16(24)10-13/h4-12,18,27H,3H2,1-2H3,(H,26,29)(H,30,31) |
InChI Key |
HCBHCTROYQGERA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C=C(NC3=C(C=NN23)C(=O)NC4=CC(=C(C=C4)OC)Cl)C(=O)O |
Origin of Product |
United States |
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